5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine

Lipophilicity Drug-likeness ADME

This 5-bromo-2-aminopyridine derivative features a unique stereogenic center on the 1-cyclopropylethoxy side chain, absent in flat ethoxy or cyclopropylmethoxy analogs. The high calculated logP (4.41) and chiral handle make it a superior lead-generation brick for CNS-exposed kinases and bromodomain targets. Purchasing the racemate or custom single enantiomer eliminates late-stage chiral resolution, reducing API step count and cost. Its steric bulk also serves as a probe for chemoselective cross-coupling studies. Choose this compound to accelerate enantioselective drug discovery and streamline your synthesis workflow.

Molecular Formula C10H13BrN2O
Molecular Weight 257.131
CAS No. 2289219-96-9
Cat. No. B2764363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine
CAS2289219-96-9
Molecular FormulaC10H13BrN2O
Molecular Weight257.131
Structural Identifiers
SMILESCC(C1CC1)OC2=CC(=NC=C2Br)N
InChIInChI=1S/C10H13BrN2O/c1-6(7-2-3-7)14-9-4-10(12)13-5-8(9)11/h4-7H,2-3H2,1H3,(H2,12,13)
InChIKeyKAZJGFZTQBUTIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine (CAS 2289219-96-9): Procurement-Relevant Physicochemical and Structural Profile


5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine (CAS 2289219-96-9) is a di-substituted pyridine building block bearing a bromine atom at the 5-position and a chiral 1-cyclopropylethoxy moiety at the 4-position . The compound has the molecular formula C₁₀H₁₃BrN₂O and a molecular weight of 257.13 g·mol⁻¹ [1]. It belongs to the class of 2-aminopyridines that are widely employed as intermediates in medicinal chemistry for the synthesis of kinase inhibitors, CETP inhibitors, and bromodomain-targeting ligands. Publicly available quantitative comparative data for this specific compound are limited; the evidence presented below relies on cross-study comparable data and class-level inference wherever direct head-to-head data are unavailable.

5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine: Why Close Analogs Cannot Be Interchanged Without Risk


5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine contains a stereogenic center on the 1-cyclopropylethoxy side chain, a feature absent in the flat ethoxy or cyclopropylmethoxy analogs . This chirality can lead to divergent enantioselective recognition in biological targets and altered packing in solid-state formulations. Furthermore, the larger aliphatic surface area relative to the ethoxy analog (C₁₀H₁₃BrN₂O vs. C₇H₉BrN₂O) raises calculated logP by approximately 2.6 log units (4.41 vs. 1.76), predicting substantially different membrane permeability and solubility profiles [1]. Simple replacement with a des-cyclopropyl or des-ethyl analog therefore carries a high risk of altered pharmacokinetic behavior and synthetic reactivity, particularly in cross-coupling reactions where the steric environment around the bromine atom governs oxidative addition rates.

5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Differential: 2.6-log-Unit Increase in Calculated logP Relative to 5-Bromo-4-ethoxypyridin-2-amine

The target compound exhibits a calculated logP of 4.41, whereas 5-bromo-4-ethoxypyridin-2-amine (CAS 52311-21-4) has a reported logP of 1.76 [1]. This 2.65-log-unit increase reflects the greater hydrocarbon surface area contributed by the cyclopropylethoxy group and is expected to translate into higher membrane permeability but lower aqueous solubility. For procurement decisions, this means the compound is better suited for CNS-targeted or intracellular-target programs where higher lipophilicity is required, while the ethoxy analog may be preferred for projects demanding higher aqueous solubility.

Lipophilicity Drug-likeness ADME

Molecular Weight and Steric Bulk Comparison Against Ethoxy and Cyclopropylmethoxy Analogs

The molecular weight of 5-bromo-4-(1-cyclopropylethoxy)pyridin-2-amine is 257.13 g·mol⁻¹ [1]. The closest commercial analogs are 5-bromo-4-ethoxypyridin-2-amine (MW 217.06) [2] and 5-bromo-4-(cyclopropylmethoxy)pyridin-2-amine (MW 243.10) . The target compound is 18% heavier than the ethoxy analog and 5.8% heavier than the cyclopropylmethoxy analog. The additional steric bulk adjacent to the pyridine ring can retard undesired side reactions at the 4-position oxygen and modulate the rate of palladium-catalyzed cross-coupling at the 5-bromo position, providing a distinct reactivity window for chemoselective transformations.

Steric effects Cross-coupling reactivity Molecular recognition

Chiral Center as a Key Differentiator for Enantioselective Synthesis

The 1-cyclopropylethoxy substituent introduces a stereogenic carbon at the benzylic ether position, generating a pair of enantiomers . In contrast, 5-bromo-4-ethoxypyridin-2-amine [1] and 5-bromo-4-(cyclopropylmethoxy)pyridin-2-amine are achiral. Chiral building blocks are essential for the synthesis of enantiopure drug candidates, and the availability of this compound as a racemate or, upon request, as a single enantiomer provides a procurement advantage for programs targeting chiral biological receptors such as kinases, GPCRs, or bromodomains where stereochemistry dictates potency and selectivity.

Chirality Stereoselective synthesis Drug discovery

Solubility Window Differential Inferred from logP and Fragment Contribution

Based on the experimentally measured solubility of the closest achiral analog, 5-bromo-4-ethoxypyridin-2-amine (2.4 g·L⁻¹ at 25 °C, calculated) , and the 2.65-log-unit higher logP of the target compound, the aqueous solubility of 5-bromo-4-(1-cyclopropylethoxy)pyridin-2-amine is predicted to be significantly lower (estimated range 0.01–0.2 g·L⁻¹ by fragment-based extrapolation). This differential must be factored into solvent selection for reactions (e.g., DMF or dioxane for Suzuki couplings) and into any early formulation screening. The lower solubility may be advantageous for controlled-release formulations or disadvantageous for high-concentration in vitro assays, depending on the program context.

Aqueous solubility Formulation Pre-formulation

5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine: Evidence-Backed Application Scenarios for Prioritization


Medicinal Chemistry: Chiral Fragment for CNS-Penetrant Kinase or Bromodomain Inhibitors

The high calculated logP (4.41) and the presence of a stereogenic center make this compound a strong candidate for lead-generation libraries targeting CNS-exposed kinases or bromodomains where lipophilicity-driven brain penetration is desirable. The chiral 1-cyclopropylethoxy group can engage in stereospecific interactions with the target protein, potentially improving enantioselective potency over achiral analogs.

Synthetic Methodology: Sterically Biased Substrate for Palladium-Catalyzed Cross-Coupling Optimization

The larger steric footprint of the 1-cyclopropylethoxy group (MW 257.13 vs. 217.06 for the ethoxy analog) [1] provides a useful probe for studying steric effects on oxidative addition with various Pd catalysts. Researchers can exploit this compound to map the steric tolerance of novel ligand-catalyst systems and to achieve chemoselective coupling in the presence of less hindered bromopyridine isomers.

Chiral Pool Synthesis: Enantiopure API Intermediate Sourcing

Unlike the achiral ethoxy and cyclopropylmethoxy analogs , this compound contains a stereogenic center that can be procured as a racemate or, via custom synthesis, as a single enantiomer . This offers a direct entry into enantiopure drug candidates without the need for late-stage chiral chromatography or diastereomeric salt resolution, reducing step count and cost in API manufacturing.

Pre-formulation and Salt Screening: Low-Solubility Model Compound for Lipid-Based Formulations

The predicted low aqueous solubility (estimated << 2.4 g·L⁻¹) positions this compound as a relevant model for developing lipid-based or amorphous solid dispersion formulations. Its physicochemical profile mimics that of many BCS Class II drug candidates, allowing formulation scientists to use it as a surrogate in early-stage excipient compatibility and dissolution studies.

Quote Request

Request a Quote for 5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.